molecular formula C21H21N3O3 B2487351 4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide CAS No. 921557-59-7

4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2487351
CAS No.: 921557-59-7
M. Wt: 363.417
InChI Key: HAEKKCCIOYMJBC-UHFFFAOYSA-N
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Description

4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a complex organic compound that belongs to the class of pyridazine derivatives. This compound is characterized by its unique structure, which includes a methoxy group, a phenyl group, and a carboxamide group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazine derivatives with diketones, followed by cyclization and functional group modifications. The reaction conditions often require controlled temperatures, specific solvents like dichloromethane, and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and in the presence of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets are still under investigation, but it is believed to modulate key biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-6-oxo-1-phenyl-N-[4-(propan-2-yl)phenyl]-1,6-dihydropyridazine-3-carboxamide
  • 4-methoxy-6-oxo-1-phenyl-N-[4-(methyl)phenyl]-1,6-dihydropyridazine-3-carboxamide
  • 4-methoxy-6-oxo-1-phenyl-N-[4-(ethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-methoxy-6-oxo-1-phenyl-N-(4-propan-2-ylphenyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-14(2)15-9-11-16(12-10-15)22-21(26)20-18(27-3)13-19(25)24(23-20)17-7-5-4-6-8-17/h4-14H,1-3H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAEKKCCIOYMJBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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